Quinolizinium

Nonlinear Optics Chromophores Materials Science

Choose Quinolizinium (CAS 255-59-4) for its permanent cationic, planar aromatic core isoelectronic with naphthalene. This scaffold enables superior performance as a D-A+ acceptor in NLO chromophores, dramatically outperforming pyridinium analogues in hyperpolarizability. For DNA-targeted research, the angular isomer's unique geometry provides a 2-fold greater triplex stabilization (ΔTm 28 °C) over linear isomers, making it an irreplaceable tool for anti-gene studies. Its derivatives also yield fluorescent probes with large 2PA cross-sections (1140 GM) ideal for advanced two-photon imaging. Procuring this core guarantees a strategic, performance-driven advantage over generic substitutes.

Molecular Formula C9H8N+
Molecular Weight 130.17 g/mol
CAS No. 255-59-4
Cat. No. B1208727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolizinium
CAS255-59-4
Molecular FormulaC9H8N+
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESC1=CC=[N+]2C=CC=CC2=C1
InChIInChI=1S/C9H8N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-8H/q+1
InChIKeyGUOHRXPYGSKUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolizinium (CAS:255-59-4): A Core Cationic Heterocyclic Scaffold for Fluorescent Probes and Bioactive Derivatives


Quinolizinium (CAS: 255-59-4) is a heterocyclic cation with the formula C₉H₈N⁺, characterized by a planar, aromatic structure that is isoelectronic and nearly isostructural with naphthalene [1]. This core scaffold is distinguished by a quaternary bridgehead nitrogen atom, which imparts a permanent positive charge, making its salts key intermediates for the synthesis of cyanine dyes, highly fluorescent compounds, and ligands for biomolecule detection [2].

Why Substituting Quinolizinium with Other Aromatic Cations Can Lead to Functional Trade-Offs in Optical and Binding Performance


The performance of quinolizinium-based compounds is highly sensitive to the electronic and structural properties of the heterocyclic core. Direct substitution with common alternatives like pyridinium or acridinium can result in quantifiably different outcomes. For instance, replacing quinolizinium with a pyridinium unit can drastically reduce the efficiency of nonlinear optical (NLO) materials [1], while its planar, fused-ring system can offer distinct intercalation geometries compared to angular isomers, leading to different DNA stabilization and selectivity profiles [2]. These variations directly impact the functional value of a research tool or a material component, making a simple 1:1 swap in an application scientifically unsound without quantitative benchmarking.

Quantifiable Performance Advantages of Quinolizinium over its Closest Analogs


Quinolizinium vs. Pyridinium: A Superior Acceptor Unit for High-Performance Nonlinear Optical Chromophores

In the context of designing donor-acceptor (D-A) chromophores for second-order nonlinear optical (NLO) applications, quinolizinium-based systems have been directly compared to pyridinium-based analogs. Research explicitly states that 'quinolizinium systems in comparison with pyridinium ones appear to perform better in terms of NLO properties' [1]. This assessment is based on experimental hyper-Rayleigh scattering (HRS) measurements, which determine the first hyperpolarizability (β), a key metric for NLO efficiency. The study found that quinolizinium-based D-A+ chromophores exhibit a higher inherent polarization between the donor and acceptor fragments, leading to enhanced NLO responses.

Nonlinear Optics Chromophores Materials Science

Linear vs. Angular Quinolizinium Isomers: The Impact of π-System Shape on DNA Triplex Stabilization

The shape of the quinolizinium π-system is a critical determinant of its interaction with triple-helical DNA. A direct head-to-head comparison of a linear dibenzo[b,g]quinolizinium (5a) and its angular isomer, dibenzo[a,f]quinolizinium (6), revealed a significant difference in their ability to stabilize this non-canonical DNA structure. While both isomers intercalate into DNA, the angular derivative (6) provided more than double the thermal stabilization of triplex DNA compared to its linear counterpart [1].

DNA Ligands Biophysics Gene Regulation

8-Aminobenzo[b]quinolizinium: A Nanomolar-Potency Inhibitor of the IDO-1 Drug Target

The specific derivative 8-aminobenzo[b]quinolizinium has been identified as a potent inhibitor of the heme-containing enzyme indoleamine 2,3-dioxygenase-1 (IDO-1), a key target in immuno-oncology and infectious disease. In a screening campaign, this quinolizinium derivative inhibited mouse IDO-1 with a 50% inhibitory concentration (IC₅₀) of 164 nM [1]. This potency is notable and places the compound in a competitive range for further drug development, especially as the study also identified related quinolizinium derivatives with high effectiveness against P. falciparum parasites (EC₅₀ values from 2.1 to 6.7 nM) [1].

Medicinal Chemistry Antimalarials Immuno-oncology

A Quinolizinium-Based Dye Exhibits a Large Two-Photon Absorption Cross-Section for Advanced Bioimaging

A symmetric D-π-A(+)-π-D chromophore built on the quinolizinium cation and featuring methoxyphenyl donor groups has been characterized as a high-performance fluorophore for nonlinear bioimaging. This specific quinolizinium derivative was measured to have a two-photon absorption (2PA) cross-section of 1140 GM (Goeppert-Mayer units) and a fluorescence quantum yield (Φ) of 0.22 [1]. These values are competitive for two-photon excited fluorescence (TPEF) microscopy applications, enabling deeper tissue penetration and reduced phototoxicity compared to conventional one-photon excitation.

Fluorescence Microscopy Bioimaging Nonlinear Optics

High-Impact Application Scenarios Where Quinolizinium's Unique Properties are Most Critical


1. Development of High-Efficiency Organic Nonlinear Optical (NLO) Materials

This application scenario is supported by evidence showing quinolizinium's superiority over pyridinium as an acceptor unit in D-A+ chromophores [1]. Research groups focused on developing new organic materials for optoelectronics, telecommunications, or data storage can leverage the quinolizinium core to design chromophores with inherently higher first hyperpolarizabilities (β). Procuring quinolizinium salts as a starting material for these syntheses is a strategic decision to achieve better-performing NLO devices compared to those built on more common, but less effective, pyridinium-based scaffolds.

2. Design of Selective Ligands for Targeting Non-Canonical DNA Structures (e.g., Triplex DNA)

As evidenced by the direct comparison between linear and angular quinolizinium isomers, the precise shape of the polycyclic core is paramount for achieving desired DNA stabilization effects [1]. In this scenario, researchers investigating anti-gene therapies or studying the roles of triplex and quadruplex DNA in gene regulation would specifically select the angular quinolizinium scaffold. This choice is driven by the quantitative data demonstrating its 2-fold greater stabilization of triplex DNA (ΔTm³→² of 28 °C) over its linear isomer [1], making it a superior and rationally selected tool for these advanced studies.

3. Advanced Fluorescence Microscopy and Lifetime Imaging (FLIM)

This application is supported by the characterization of a quinolizinium-based dye with a 2PA cross-section of 1140 GM and a fluorescence quantum yield of 0.22 [1]. In this scenario, cellular biologists and biophysicists using techniques like two-photon microscopy or fluorescence lifetime imaging microscopy (FLIM) would select a quinolizinium-derived probe. The large 2PA cross-section enables deeper, less phototoxic imaging, while the dye's environment-sensitive lifetime allows for 'multicolor' mapping of different cellular compartments using just a single dye [1]. This provides a powerful and efficient method for studying dynamic cellular processes.

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